molecular formula C18H10Cl2O2 B15082364 p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- CAS No. 24909-17-9

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-

Cat. No.: B15082364
CAS No.: 24909-17-9
M. Wt: 329.2 g/mol
InChI Key: IJUJYRJLDUZIBE-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- (CAS 17123-20-5), is a substituted quinone derivative characterized by a para-benzoquinone core modified with two chlorine atoms at positions 2 and 5 and two phenyl groups at positions 3 and 4. This compound belongs to the broader class of quinones, which are redox-active molecules pivotal in biological electron transfer and industrial applications .

Properties

IUPAC Name

2,5-dichloro-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJYRJLDUZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296788
Record name p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-17-9
Record name NSC111557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- typically involves the chlorination of benzoquinone derivatives followed by the introduction of phenyl groups. One common method includes the reaction of 2,5-dichlorobenzoquinone with phenyl magnesium bromide under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and phenylating reagents in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzoquinone derivatives.

Scientific Research Applications

Chemistry: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used as an oxidizing agent in organic synthesis. It is also employed in the study of electron transfer reactions and redox chemistry.

Biology: In biological research, this compound is used to study the effects of quinones on cellular processes and oxidative stress.

Industry: In the industrial sector, p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used in the synthesis of dyes, polymers, and other chemical intermediates.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets include enzymes and proteins involved in redox reactions, and it can modulate pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Structural Features

Compound Substituents Molecular Weight (g/mol) Key Applications/Properties
p-Benzoquinone None 108.09 Polymerization inhibitor, redox agent
2,5-Dichloro-3,6-diphenyl-p-benzoquinone 2-Cl, 5-Cl; 3-Ph, 6-Ph 379.24* Potential pharmacological agent, catalyst
2,5-Dichloro-3,6-dihydroxy-p-benzoquinone 2-Cl, 5-Cl; 3-OH, 6-OH 215.00 Intercalation in MoS₂/WS₂
p-Benzoquinone, 2,5-dichloro-3,6-di-p-toluidino- 2-Cl, 5-Cl; 3-NH-p-tolyl, 6-NH-p-tolyl 379.24 Noted in pharmacological studies

*Calculated based on molecular formula C₁₈H₁₂Cl₂O₂.

  • Conversely, the electron-donating phenyl groups may stabilize radical intermediates, altering its reactivity in redox reactions .
Pharmacological Activity

Quinones are renowned for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The dichloro and diphenyl groups in the target compound may enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated derivatives like 2,5-dichloro-3,6-dihydroxy-p-benzoquinone. However, chlorination can also increase toxicity, as seen in chlorinated biphenyls and dioxins formed during oxidation processes .

Table 2: Pharmacological Comparison

Compound Reported Activities Toxicity Concerns
p-Benzoquinone Antioxidant, anti-inflammatory High toxicity at elevated doses
2,5-Dichloro-3,6-diphenyl-p-benzoquinone Hypothesized anticancer activity (structural analogy) Potential genotoxicity (chlorinated aromatics)
2,5-Dichloro-3,6-dihydroxy-p-benzoquinone Intercalation agent Lower toxicity due to polar OH groups

Research Findings and Challenges

  • Stability: Chlorinated quinones are prone to hydrolysis under basic conditions, necessitating careful storage. The phenyl groups may mitigate this by sterically protecting the quinone core .
  • Environmental Impact : Chlorinated aromatic by-products, such as dichlorodibenzodioxins, highlight the need for controlled synthesis and disposal to prevent ecosystem toxicity .

Biological Activity

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is a compound of significant interest in the field of medicinal chemistry due to its unique structure and biological properties. This compound belongs to the class of quinones, which are known for their diverse biological activities, including antioxidant and cytotoxic effects. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is C18H10Cl2O2C_{18}H_{10}Cl_2O_2, with a molecular weight of 343.18 g/mol. The presence of chlorine substituents at positions 2 and 5 on the benzoquinone structure significantly alters its reactivity and biological interactions.

Antioxidant Activity

Quinones can act as antioxidants by participating in redox reactions. p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- has been shown to exhibit antioxidant properties, which may be attributed to its ability to donate electrons and neutralize free radicals. This activity is vital for protecting cells from oxidative stress-related damage.

Cytotoxic Effects

Research indicates that p-Benzoquinone derivatives can exhibit cytotoxic effects against various cancer cell lines. These effects are often linked to the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, studies have demonstrated that similar quinone compounds can lead to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death pathways.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study investigated the cytotoxic effects of p-Benzoquinone derivatives on breast cancer cell lines (MDA-MB-231). The results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics.
  • Antioxidant Mechanism : Another research focused on the antioxidant mechanisms of p-Benzoquinone derivatives, demonstrating their ability to scavenge free radicals effectively. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing a strong correlation between the structure of the quinone and its activity.

Comparative Analysis

The biological activity of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- can be compared with other related compounds:

Compound NameStructure TypeUnique Features
p-Benzoquinone QuinoneBase structure for many derivatives
2,5-Dichloro-3,6-diphenyl-p-benzoquinone Chlorinated QuinoneChlorine substituents enhance reactivity
2-Methyl-3,6-diphenyl-p-benzoquinone Methylated QuinoneMethyl group influences solubility and reactivity
2-Hydroxy-3,6-diphenyl-p-benzoquinone Hydroxylated QuinoneHydroxyl group enhances hydrogen bonding capabilities
2,5-Dibromo-3-methyl-p-benzoquinone BrominatedAdditional methyl group affects physical properties

Toxicological Profile

The safety profile of p-Benzoquinone compounds has been assessed in various studies. For instance:

  • Acute Toxicity : In animal models (e.g., rats), p-Benzoquinone exhibits an LD50 value indicating moderate toxicity.
  • Chronic Exposure Studies : Long-term studies have shown that certain derivatives do not accumulate significantly in tissues and demonstrate a favorable safety margin when administered at therapeutic doses.

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